

## (aS)-PH-797804 discovery and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (aS)-PH-797804 |           |
| Cat. No.:            | B1679756       | Get Quote |

An In-depth Technical Guide to the Discovery and Synthesis of (aS)-PH-797804

### Introduction

(aS)-PH-797804, chemically known as (aS)-3-{3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl}-N,4-dimethylbenzamide, is a potent and highly selective, orally bioavailable inhibitor of the p38 mitogen-activated protein (MAP) kinase.[1][2] It belongs to a novel class of N-aryl pyridinone inhibitors developed for the treatment of inflammatory diseases.[3][4] The discovery of PH-797804 was the result of systematic structural modifications of a high-throughput screening (HTS) lead.[3][5]

A key feature of PH-797804 is its atropisomerism. Due to restricted rotation around the bond connecting the pyridinone and the N-phenyl ring, the molecule exists as two stable, non-interconverting atropisomers.[1] Molecular modeling predicted, and subsequent experiments confirmed, that the (aS) isomer is substantially more potent than the (aR) isomer, binding more favorably to the p38α kinase.[1] This technical guide provides a detailed overview of the discovery, synthesis, mechanism of action, and pharmacological properties of (aS)-PH-797804.

### **Quantitative Pharmacological Data**

The inhibitory activity of **(aS)-PH-797804** has been characterized in various enzymatic and cell-based assays. The data highlights its potency and selectivity for p38 MAP kinase isoforms.

## Table 1: In Vitro Inhibitory Activity of (aS)-PH-797804



| Target / Assay                                    | Species               | IC50 / Ki | Value (nM) | Reference |
|---------------------------------------------------|-----------------------|-----------|------------|-----------|
| p38α MAP<br>Kinase                                | Human                 | IC50      | 26         | [6][7][8] |
| p38α MAP<br>Kinase                                | Human                 | Ki        | 5.8        | [7]       |
| p38β MAP<br>Kinase                                | Human                 | IC50      | 102        | [6][8]    |
| p38β MAP<br>Kinase                                | Human                 | Ki        | 40         | [7]       |
| p38 Kinase<br>Activity (HSP27<br>Phos.)           | Human (U937<br>cells) | IC50      | 1.1        | [7][8]    |
| LPS-induced<br>TNF-α<br>Production                | Human (U937<br>cells) | IC50      | 5.9        | [7][8]    |
| LPS-induced<br>TNF-α<br>Production                | Human<br>(Monocytes)  | IC50      | 3.4        | [8]       |
| LPS-induced<br>TNF-α Release                      | Human (PBMCs)         | IC50      | 15         | [8]       |
| RANKL/M-CSF-<br>induced<br>Osteoclastogene<br>sis | Rat (Bone<br>Marrow)  | IC50      | 3          | [7][8]    |

Table 2: In Vivo Efficacy of (aS)-PH-797804



| Model                        | Species              | Endpoint   | ED50 (mg/kg) | Reference |
|------------------------------|----------------------|------------|--------------|-----------|
| LPS-induced<br>TNF-α Release | Rat                  | Inhibition | 0.07         | [7][8]    |
| LPS-induced<br>TNF-α Release | Cynomolgus<br>Monkey | Inhibition | 0.095        | [7][8]    |

# Mechanism of Action: Selective p38 MAP Kinase Inhibition

(aS)-PH-797804 is an ATP-competitive inhibitor that selectively targets the p38 MAP kinase pathway.[7][9] This pathway is a critical mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1 $\beta$  (IL-1 $\beta$ ).[10] By inhibiting p38 $\alpha$  and p38 $\beta$ , PH-797804 effectively suppresses these inflammatory responses.[7] [10] The compound demonstrates high selectivity, with no significant inhibition of other MAP kinase family members like JNK or ERK pathways at concentrations up to 1  $\mu$ M.[7][8]

The defining characteristic of PH-797804 is its axial chirality. Steric hindrance between the pyridinone carbonyl and methyl groups on the two aromatic rings restricts rotation, creating a high energy barrier (>30 kcal/mol) and resulting in two stable atropisomers.[1] The (aS) isomer, PH-797804, is over 100-fold more potent than its (aR) counterpart, as the latter configuration results in significant steric clashes with the p38α kinase binding site.[1]





Click to download full resolution via product page

Caption: The p38 MAPK signaling pathway and the inhibitory action of (aS)-PH-797804.

## **Discovery and Synthesis**

The discovery of PH-797804 originated from an N-aryl pyridinone HTS hit.[4][5] Structure-activity relationship (SAR) studies led to the optimization of this scaffold. Key modifications included exploring substituents on the N-phenyl ring, which identified the 2,5-disubstituted pattern as optimal, and investigating the nature of the 2-substituent, where small lipophilic groups were favored.[5] These efforts culminated in the identification of the racemic compound, which was later resolved to yield the highly potent (aS) atropisomer.[3][5]



The synthesis involves a multi-step process. A key step is the coupling of a substituted phenylboronic acid with a brominated pyridinone core. The final chiral separation of the atropisomers is crucial to isolate the active **(aS)-PH-797804**. An alternative approach utilizing enzymatic resolution was also explored to improve the efficiency of the chiral synthesis.[5]



Click to download full resolution via product page

Caption: Generalized synthetic workflow for (aS)-PH-797804.

## Experimental Protocols p38α MAP Kinase Enzymatic Assay

The potency of (aS)-PH-797804 against p38 $\alpha$  kinase was determined using a standardized kinase activity assay.[11]

- Enzyme Activation: Recombinant non-activated human p38α MAP kinase is activated by treatment with a constitutively active recombinant MKK6.[11]
- Assay Reaction: The activated p38α is incubated with a specific substrate (e.g., recombinant human MAPKAP-K2) in the presence of ATP (spiked with y-32P-ATP) and varying concentrations of the inhibitor (PH-797804).
- Quantification: The reaction is allowed to proceed for a defined period at a controlled temperature. It is then stopped, and the incorporation of the radioactive phosphate into the substrate is measured.



• IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.

# LPS-Induced TNF-α Production Assay in Human Monocytic U937 Cells

This cellular assay measures the ability of the compound to inhibit the inflammatory response in a relevant cell line.[7][8][11]

- Cell Culture: Human monocytic U937 cells are cultured in appropriate media and seeded into multi-well plates.
- Compound Treatment: Cells are pre-incubated with various concentrations of (aS)-PH-797804 or vehicle control for a specified time (e.g., 1 hour).
- Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate the inflammatory cascade and induce TNF-α production.
- Incubation: The cells are incubated for a further period (e.g., 4-18 hours) to allow for cytokine release.[8]
- TNF-α Measurement: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit. [11]
- IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of **(aS)-PH-797804** required to inhibit LPS-induced TNF-α production by 50%.





Click to download full resolution via product page

Caption: Workflow for the LPS-induced TNF- $\alpha$  cellular assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PH-797804 Wikipedia [en.wikipedia.org]
- 3. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. discovery-of-ph-797804-a-highly-selective-and-potent-inhibitor-of-p38-map-kinase Ask this paper | Bohrium [bohrium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of p38 MAPK in the brain through nasal administration of p38 inhibitor loaded in chitosan nanocapsules PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 11. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- To cite this document: BenchChem. [(aS)-PH-797804 discovery and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679756#as-ph-797804-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com